4,4-Difluorobutan-1-ol
Overview
Description
4,4-Difluorobutan-1-ol: is an organic compound with the molecular formula C4H8F2O . It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the fourth carbon of the butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluorobutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of 1-butanol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent converting the hydroxyl group into a difluoromethyl group .
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents and fluorinating agents. For example, ethyl trifluoroacetate can react with a Grignard reagent to form an intermediate, which is then reduced and hydrolyzed to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-difluorobutanal or 4,4-difluorobutanoic acid.
Reduction: It can be reduced to form 4,4-difluorobutane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions
Major Products:
Oxidation: 4,4-difluorobutanal, 4,4-difluorobutanoic acid.
Reduction: 4,4-difluorobutane.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4,4-Difluorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-difluorobutan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4,4-Difluorobutanal
- 4,4-Difluorobutanoic acid
- 4,4-Difluorobutane
- 4,4,4-Trifluoro-1-butanol
Comparison: 4,4-Difluorobutan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it has a higher boiling point and different reactivity profiles, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
4,4-difluorobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c5-4(6)2-1-3-7/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVCDDZUOAMMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272440-79-6 | |
Record name | 4,4-difluorobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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